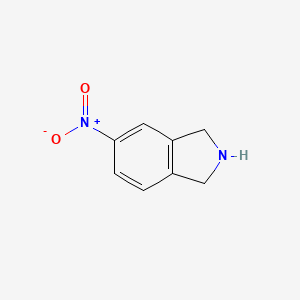
5-Nitroisoindoline
Overview
Description
5-Nitroisoindoline (5-NII) is a heterocyclic compound with a five-membered ring structure composed of nitrogen, oxygen, and carbon atoms. It is a non-aromatic, highly reactive compound that has been used in a variety of scientific research applications, including organic synthesis, pharmacology, and biochemistry. 5-NII is also known as 5-Nitro-2-methylimidazole, 5-Nitro-2-methyl-1H-imidazole, or 5-Nitro-2-methyl-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
Universal Base for Oligonucleotide Synthesis
5-Nitroisoindoline, also known as 5-nitroindole, is a universal base analogue for oligonucleotide synthesis . A universal base is a nucleotide that can pair equally with all four naturally occurring DNA/RNA bases . The addition of universal bases to an oligonucleotide does not alter the stabilization of the adjacent base pairs and must retain the structure and function of the oligonucleotide duplex .
Degenerate PCR Primers
Universal bases were primarily developed as degenerate PCR primers, and probes that target partially known sequences . Several compounds such as hypoxanthine, nitroazoles, isocarbostyril analogues, azole carboxamides and aromatic triazole analogues have been employed as universal bases and used for degenerate PCR .
Microarray Probes
5-Nitroisoindoline has been used in the development of microarray probes . These probes are designed to bind to specific DNA or RNA sequences, allowing researchers to study gene expression and genetic variation .
Ligation and Triplexes
5-Nitroisoindoline has been used in the formation of ligation and triplexes . These are complex structures formed by the interaction of three strands of DNA or RNA .
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include 5-Nitroisoindoline, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . They have been used in the development of new therapeutic agents .
Herbicides, Colorants, Dyes, and Polymer Additives
These aromatic compounds have been used in the development of herbicides, colorants, dyes, and polymer additives . Their unique chemical properties make them suitable for these applications .
Organic Synthesis and Photochromic Materials
N-isoindoline-1,3-dione heterocycles have also found applications in organic synthesis and the development of photochromic materials . These materials change color in response to light, making them useful in a variety of applications, from eyewear to security inks .
Synthesis of New Derivatives
A simple method for the synthesis of new derivatives of isoindoline-1,3-dione has been developed, which consists of the interaction of N-arylbenzenecarboximidamides with phthalic anhydride . This method has opened up new possibilities for the development of novel compounds with potential applications in various fields .
properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFPRNOPWMPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423703 | |
| Record name | 5-NITROISOINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroisoindoline | |
CAS RN |
46053-72-9 | |
| Record name | 5-NITROISOINDOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

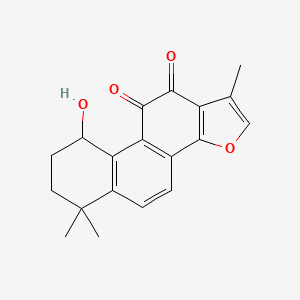
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

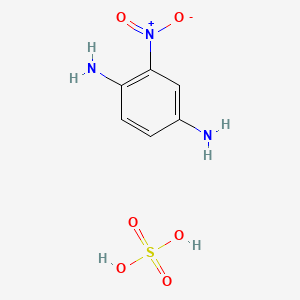
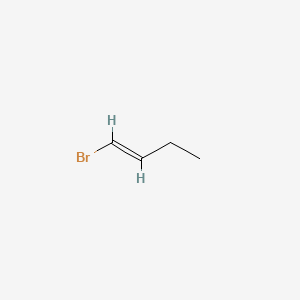

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
![[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1587854.png)
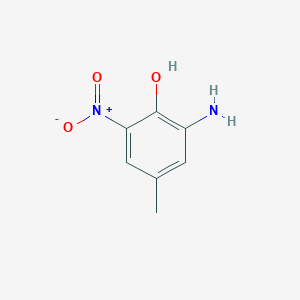
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)
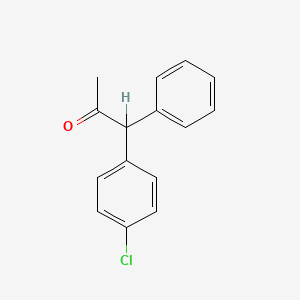
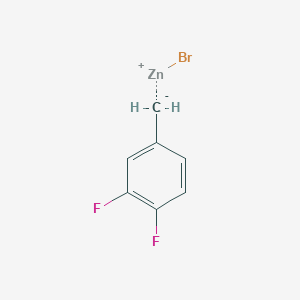
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)